4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)11-10-18-15(23)13(11)14(22)17-7-5-9-20-12(21)6-4-8-19-20/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJVLCNTRSVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 4-tert-butyl-2-oxo-pyrrolidine-3-carboxylic acid, the carboxylic acid group is activated using reagents like thionyl chloride or carbodiimides to form an intermediate acyl chloride or ester.
Introduction of the Pyridazinone Moiety: The intermediate is then reacted with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine or pyridazinone rings. Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the tert-butyl group. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or alkylated products.
Scientific Research Applications
Pharmacological Applications
1. Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating neurodegenerative disorders such as Parkinson's disease. Research indicates that compounds similar to 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide exhibit significant MAO-B inhibitory activity. For instance, derivatives of pyridazinones have shown promising results with low IC50 values, suggesting that modifications to the structure can enhance potency against MAO-B, which is implicated in neurodegenerative diseases .
2. Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways related to cell survival and death .
3. Anti-inflammatory Properties
Compounds derived from pyrrolidine structures have been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds suitable candidates for treating inflammatory diseases. In vitro studies have shown that they can significantly reduce inflammation markers in cell cultures .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the functional groups can enhance biological activity and selectivity for target enzymes or receptors. For example, introducing electron-withdrawing groups at specific positions has been shown to improve binding affinity to MAO-B .
Mechanism of Action
The exact mechanism of action of 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide would depend on its specific application. Generally, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Pyridazine-based carboxamides (e.g., compounds from EP 4 374 877 A2): These derivatives, such as (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide, share the pyridazinone-carboxamide scaffold but incorporate additional substituents (e.g., morpholine, fluorophenyl) to enhance solubility or target affinity .
4-Oxo-1,4-dihydroquinoline/naphthyridine carboxamides (e.g., N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide): These feature fused bicyclic systems with carboxamide groups, optimized for DNA gyrase inhibition or antiviral activity .
Comparative Data Table
Key Findings
- Substituent Impact : The tert-butyl group in the target compound enhances metabolic stability but may reduce solubility relative to morpholine- or fluorophenyl-containing analogues .
- Synthetic Challenges: The propyl linker between pyrrolidine and pyridazinone introduces synthetic complexity, contrasting with the direct aryl linkages in patent analogues .
Biological Activity
4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of tert-butyl 2-oxo-pyrrolidine derivatives with pyridazine analogs. The synthetic route typically includes:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of the 6-oxo-pyridazin moiety via nucleophilic substitution.
- Carboxamide formation through coupling reactions.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective properties, particularly in models of neurodegeneration. The compound has been shown to:
- Reduce oxidative stress markers.
- Improve cognitive function in animal models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that administration of the compound led to significant tumor reduction compared to controls, indicating its potential as an anticancer agent.
- Neuroprotection in Alzheimer’s Models : In a recent study, the compound improved memory retention in mice subjected to amyloid-beta toxicity, suggesting its role in Alzheimer's disease management.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide, and how do they influence its reactivity?
- Methodological Answer : The compound features a pyrrolidine ring substituted with a tert-butyl group and a carboxamide moiety, linked via a propyl chain to a dihydropyridazine ring. The tert-butyl group enhances steric stability, while the carboxamide and dihydropyridazine moieties provide hydrogen-bonding and π-π stacking capabilities. Structural analysis via NMR and X-ray crystallography can confirm stereochemistry and intermolecular interactions critical for reactivity .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Pyrrolidine core formation : Cyclization of γ-amino acids or ketones under acidic conditions.
Dihydropyridazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the propyl-linked dihydropyridazine.
Carboxamide introduction : Activation of the carboxylic acid (e.g., using EDC/HOBt) followed by reaction with amines.
Reaction intermediates should be monitored via LC-MS to ensure regioselectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can model nonlinear relationships between parameters .
- Computational guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design framework .
- Purification : Employ orthogonal techniques (e.g., preparative HPLC followed by recrystallization) to isolate high-purity product .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer :
- Assay standardization : Validate assay conditions (pH, temperature, co-solvents) using control compounds.
- Target engagement studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity and stoichiometry.
- Molecular dynamics simulations : Model ligand-receptor interactions to identify conformation-dependent activity variations .
Q. What strategies are effective for studying the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro models : Incubate with liver microsomes or hepatocytes, followed by LC-HRMS to identify metabolites.
- Isotope labeling : Use -labeled compound to track degradation products.
- Computational prediction : Tools like MetaSite or GLORYx can predict Phase I/II metabolism sites .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Perform affinity pull-down assays coupled with mass spectrometry to identify binding partners.
- CRISPR screening : Use genome-wide knockout libraries to pinpoint genetic dependencies for activity.
- Cryo-EM/X-ray crystallography : Resolve ligand-bound structures of target proteins to elucidate binding modes .
Q. What approaches mitigate challenges in handling the compound’s hygroscopicity or poor solubility?
- Methodological Answer :
- Formulation : Develop co-crystals or liposomal encapsulation to enhance solubility.
- Lyophilization : Stabilize the compound by freeze-drying with excipients (e.g., trehalose).
- Co-solvent systems : Use DMSO-water or PEG-based mixtures for in vitro assays .
Methodological & Analytical Challenges
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modifications to the tert-butyl, carboxamide, or dihydropyridazine groups.
- High-throughput screening : Test analogs against target panels (e.g., kinases, GPCRs) to map pharmacophore requirements.
- QSAR modeling : Use Gaussian processes or random forests to correlate structural descriptors with activity .
Q. What validation criteria are critical for ensuring reproducibility in biological assays?
- Methodological Answer :
- Z’-factor analysis : Confirm assay robustness (Z’ > 0.5 indicates high reliability).
- Cross-validation : Repeat assays in independent labs with blinded samples.
- Positive/Negative controls : Include reference inhibitors and vehicle-treated samples to normalize data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
